

Core Introduction: Strategic Utility of 2-Benzylxyphenylacetic Acid

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Compound of Interest

Compound Name: **2-Benzylxyphenylacetic acid**

Cat. No.: **B045139**

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2-Benzylxyphenylacetic acid is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its structure, featuring a carboxylic acid moiety and a benzyl-protected phenol, makes it a highly versatile building block. The true value of this molecule lies not in its intrinsic biological activity, but in its strategic role as a synthetic intermediate. The benzyl ether provides a robust protecting group for the phenolic hydroxyl, which is stable under a wide range of reaction conditions used to modify the carboxylic acid, yet can be selectively removed under mild hydrogenolysis conditions. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, and its strategic applications in the context of drug discovery.

Chemical Identity

The foundational step in utilizing any chemical reagent is the unambiguous confirmation of its identity. The key identifiers for **2-Benzylxyphenylacetic acid** are summarized below.

Identifier	Value	Source
IUPAC Name	2-(2-phenylmethoxyphenyl)acetic acid	[1] [2]
CAS Number	22047-88-7	[1] [2] [3]
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1]
Canonical SMILES	C1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)O	[1]
InChIKey	VFYKRBZHJFJOGQ-UHFFFAOYSA-N	[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is critical for designing experiments, developing formulations, and ensuring safe handling. The benzyl group imparts significant lipophilicity, while the carboxylic acid provides a handle for aqueous solubility at basic pH.

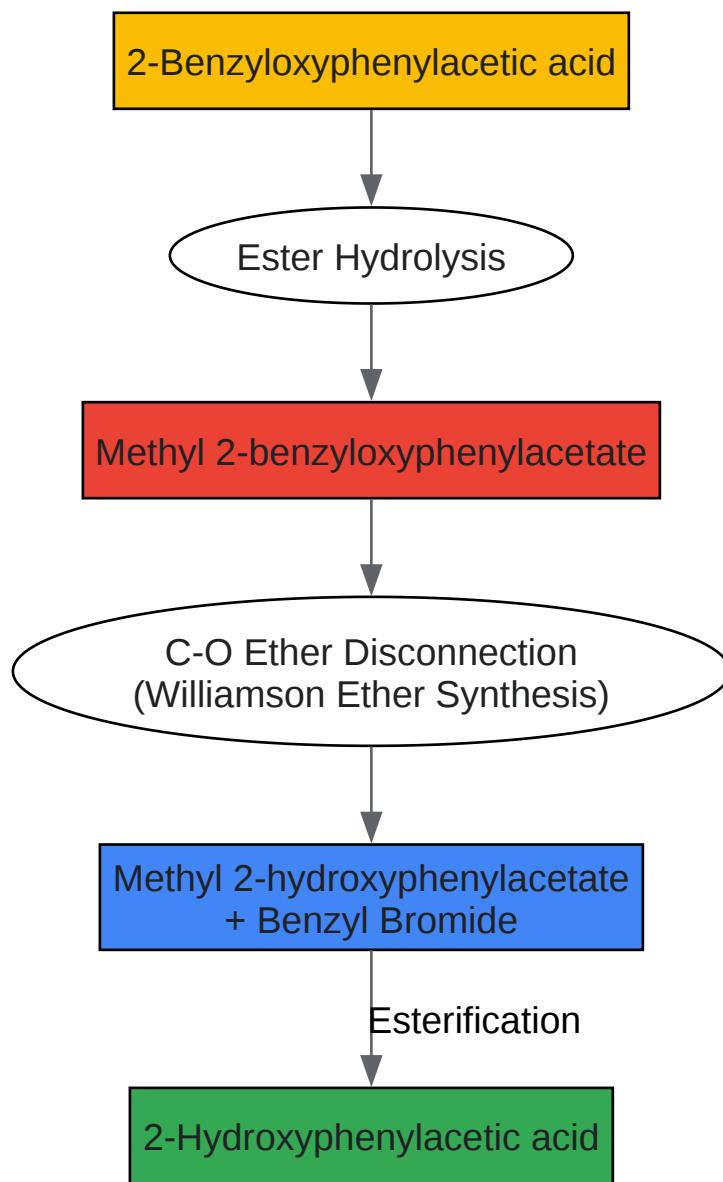
Property	Value	Source
Molecular Weight	242.27 g/mol	[1] [4]
Appearance	White to tan crystalline solid/powder	
Melting Point	96-98 °C	[2]
Boiling Point	406.9 °C at 760 mmHg (Predicted)	
Purity (Typical)	≥98%	[2]

Synthesis Protocol and Mechanistic Rationale

The synthesis of **2-Benzylxyloxyphenylacetic acid** is most logically achieved via a two-step process starting from commercially available 2-hydroxyphenylacetic acid. The strategy hinges on the selective protection of the phenolic hydroxyl group, which is more nucleophilic than the carboxylate anion under basic conditions.

Retrosynthetic Analysis

The disconnection approach simplifies the synthesis into manageable steps. The primary disconnection is at the benzyl ether linkage, identifying benzyl bromide and 2-hydroxyphenylacetic acid as precursors. A secondary consideration is the protection of the carboxylic acid (e.g., as an ester) to prevent unwanted side reactions, followed by deprotection.



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Caption: Retrosynthetic pathway for **2-Benzylxyloxyphenylacetic acid**.

Recommended Synthesis Protocol: A Self-Validating Workflow

This protocol details a reliable method for the synthesis, incorporating in-process checks to validate the success of each step.

Materials:

- Methyl 2-hydroxyphenylacetate
- Benzyl bromide
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Sodium hydroxide (NaOH)
- Methanol
- Diethyl ether
- Hydrochloric acid (HCl), concentrated
- Magnesium sulfate ($MgSO_4$), anhydrous

Step 1: O-Benzylation of Methyl 2-hydroxyphenylacetate

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 2-hydroxyphenylacetate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of starting material).
- Stir the suspension vigorously at room temperature for 15 minutes.

- Add benzyl bromide (1.1 eq) dropwise to the mixture.
 - Causality: Potassium carbonate is a mild base that deprotonates the phenolic hydroxyl, forming a phenoxide nucleophile. The ester remains intact. Benzyl bromide is an excellent electrophile for the subsequent S_N2 reaction. Acetone is a suitable polar aprotic solvent.
- Heat the mixture to reflux and maintain for 4-6 hours.
- Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, less polar spot corresponding to the benzylated ester.
- Once complete, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
- Concentrate the filtrate under reduced pressure to yield the crude product, methyl 2-benzyloxyphenylacetate.

Step 2: Saponification to **2-Benzyl-3-phenylpropanoic acid**

- Dissolve the crude ester from Step 1 in methanol (5 mL per gram of crude material).
- Add a 2M aqueous solution of sodium hydroxide (2.0 eq).
- Stir the mixture at 50 °C for 2-3 hours.
 - Causality: Saponification is the base-catalyzed hydrolysis of the ester to its corresponding carboxylate salt, which is soluble in the aqueous methanol mixture.
- Validation Check: Monitor by TLC until the ester spot has completely disappeared.
- Cool the mixture and remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted benzyl bromide or other non-polar impurities.
- Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

- Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
- Final Validation: The purity of the final product can be confirmed by melting point analysis (96-98 °C)[2][5] and NMR spectroscopy.

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **2-Benzylxyloxyphenylacetic acid**.

Strategic Application in Drug Discovery

2-Benzylxyloxyphenylacetic acid is primarily employed as a scaffold or building block in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[6] Its utility stems from the orthogonal nature of its two functional groups.

Role as a Protected Phenolic Scaffold

The benzyl group serves as an excellent protecting group for the phenol. This is critical because free phenols can be sensitive to oxidation, can act as unwanted nucleophiles, or can chelate with metal catalysts used in subsequent synthetic steps. By protecting it as a benzyl ether, chemists can perform a wide array of transformations on the carboxylic acid moiety, such as:

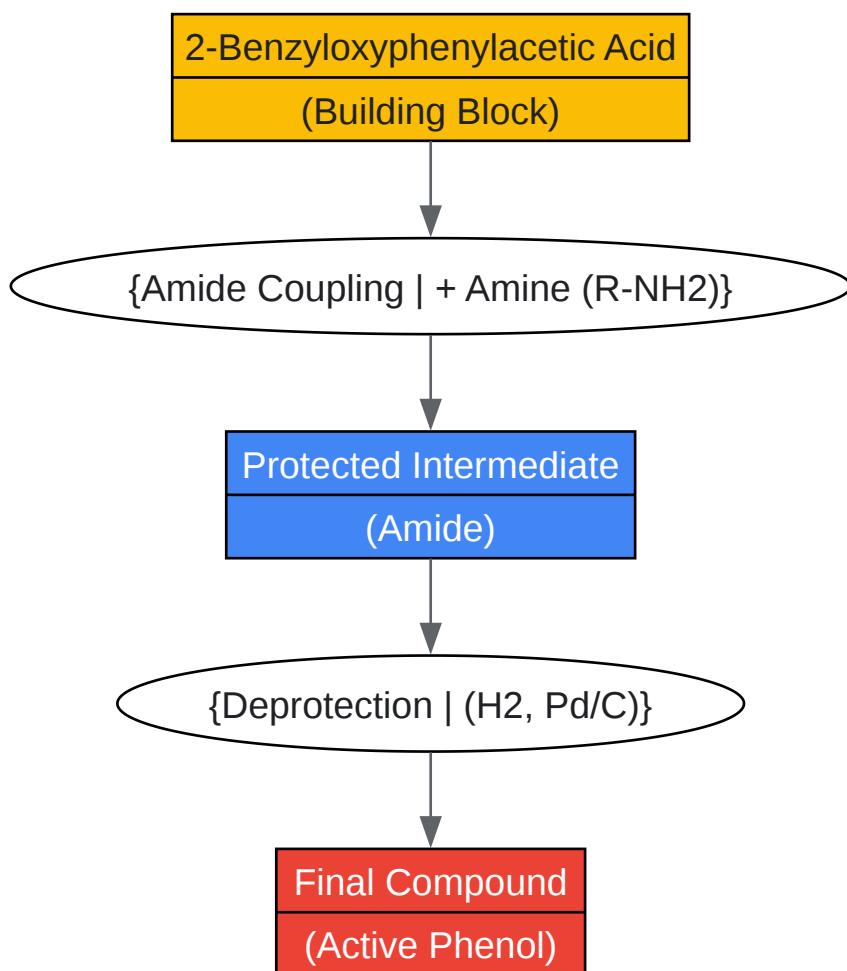
- Amide Bond Formation: Coupling with various amines to build libraries of compounds for structure-activity relationship (SAR) studies.
- Reduction: Conversion of the carboxylic acid to a primary alcohol.

- Esterification: Formation of different esters to create prodrugs or modify pharmacokinetic properties.[7]

Once the desired molecular complexity is achieved, the benzyl group can be cleanly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal the free phenol, which itself is often a critical pharmacophore for target binding (e.g., hydrogen bond donation).

Illustrative Application Pathway

The following diagram illustrates how **2-Benzylxyphenylacetic acid** could be used to synthesize a hypothetical inhibitor targeting a protein kinase, where the final phenolic hydroxyl is essential for binding.



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Caption: Use of **2-Benzylxyphenylacetic acid** in a drug discovery workflow.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

Based on available safety data sheets, **2-Benzylxyphenylacetic acid** is classified with the following hazards:

- Causes skin irritation.[8]
- Causes serious eye irritation.[8]
- May cause respiratory irritation.[8]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
- Handling: Avoid breathing dust.[9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8]

First Aid and Emergency Response

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[8][9]
- Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[8]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[8][9]

Storage Conditions

- Store in a cool, dry, and well-ventilated place.[8]
- Keep the container tightly closed to prevent moisture absorption.[8]
- Store away from strong oxidizing agents.[9]

Conclusion

2-Benzylxyphenylacetic acid is a valuable and strategic tool for the research and drug development professional. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its utility as a protected bifunctional scaffold make it a key intermediate in the construction of complex molecular architectures. A comprehensive understanding of its handling, synthesis, and strategic deployment is essential for leveraging its full potential in the laboratory.

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